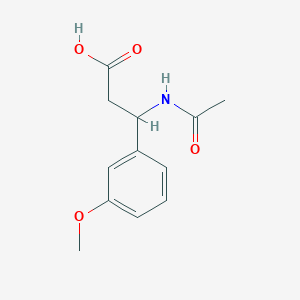

3-Acetamido-3-(3-methoxylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure Analysis

3-Acetamido-3-(3-methoxylphenyl)propanoic acid and its derivatives have been studied for their crystal structures, which is crucial for understanding their physical and chemical properties. For instance, the crystal structure of a compound closely related to 3-Acetamido-3-(3-methoxylphenyl)propanoic acid was analyzed, revealing a unique conformation different from other capsaicinoids, stabilized by intermolecular hydrogen bonds (Park, Park, Lee, & Kim, 1995).

Polymer Synthesis

In the synthesis of polymers, derivatives of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid have been utilized. A study on Poly‐N5‐(3‐hydroxypropyl)‐L‐glutamine, synthesized from a derivative of this compound, showed the polymer's solubility in various solvents and its structural properties (Lupu‐Lotan, Yaron, Berger, & Sela, 1965).

Insect Growth Regulation

A novel ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a derivative of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid, was synthesized and studied as an insect growth regulator. This compound showed promising results against Galleria mellonella, indicating its potential as an insect growth regulator (Devi & Awasthi, 2022).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and analyzed for their potential pharmacological properties. For example, studies on compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed their potential as functionalized amino acid anticonvulsants (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Mechanisms

Research has also focused on understanding the chemical reactions and mechanisms involving derivatives of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid. For instance, the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol were studied, providing insights into its reactivity and potential environmental impact (Aschmann, Arey, & Atkinson, 2011).

Biochemical Applications

In biochemical applications, derivatives of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid have been used to target and identify receptors in biological systems. An example is the synthesis of (R)-lacosamide isothiocyanate-based agents, which helped identify interacting proteins associated with the function and toxicity of (R)-lacosamide (Park et al., 2009).

Catalysis

This compound and its derivatives have also been explored in the field of catalysis. A study on highly active and selective catalysts for the production of methyl propanoate via the methoxycarbonylation of ethene demonstrated the potential of these compounds in industrial catalytic processes (Clegg et al., 1999).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other similar compounds, it may interact with its targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

It’s possible that it could influence pathways related to its structural analogs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid are not well-known. As a small molecule, it’s likely to be absorbed in the gastrointestinal tract after oral administration. Its distribution in the body, metabolism, and excretion would depend on its chemical properties, including its solubility, stability, and reactivity .

properties

IUPAC Name |

3-acetamido-3-(3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSRAMFENHIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-3-(3-methoxylphenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)

![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2428786.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2428791.png)